tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-8(2,3)13-7(12)11-9(4,5)6(10)14/h1-5H3,(H2,10,14)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARRIXSDMDZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140267 | |
| Record name | Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133117-98-3 | |
| Record name | Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133117-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate thioamide under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular pathways involved in protein synthesis and degradation .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs primarily differ in the substituents on the ethyl backbone or the functional groups replacing the carbamothioyl moiety. Key examples from literature include:
Key Observations :
- The thiourea group in the target compound offers stronger hydrogen-bonding and metal coordination capabilities compared to the methoxy(methyl)amino group in or the phenyl group in .
Reactivity Differences :
Physicochemical Properties
Notes:
- Thiourea derivatives are prone to oxidation, necessitating inert storage conditions.
- Sulfone-containing analogs (e.g., ) exhibit higher thermal and oxidative stability.
Biological Activity
Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate is a carbamate derivative that has drawn attention due to its potential biological activities. This compound, with the molecular formula C₉H₁₈N₂O₂S, exhibits various properties that are significant in both research and potential therapeutic applications. This article delves into the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of this compound features a tert-butyl group attached to a nitrogen atom linked to a carbamoyl group. This configuration enhances the compound's stability and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂S |
| Molecular Weight | 246.32 g/mol |
| Functional Groups | Carbamate, Thioamide |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities . It disrupts cellular membranes in target organisms, leading to cell death. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects involves disrupting membrane integrity. This disruption affects the osmotic balance within microbial cells, ultimately leading to cell lysis. The compound's ability to interact with lipid bilayers suggests its potential use in formulations aimed at combating resistant strains of pathogens .
Case Studies
Several studies have explored the biological activity of similar carbamate derivatives, providing insights into their effectiveness:
- Study on Antifungal Activity : A comparative study demonstrated that derivatives with similar structures exhibited varying degrees of antifungal activity against Candida species. The results indicated that structural modifications could enhance efficacy .
- Antimicrobial Efficacy : In another study, researchers evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
- Potential in Drug Development : The unique structural features of this compound suggest it could be further developed into a therapeutic agent for treating infections caused by resistant microorganisms .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of carbamate derivatives:
- Synthesis Techniques : Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels .
- Biological Evaluations : In vitro assays have confirmed the compound's ability to inhibit microbial growth, with IC50 values indicating significant potency against specific pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate-thiourea coupling. A common approach involves reacting tert-butyl carbamate with 1-isothiocyanato-2-methylpropane under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C). Yield optimization requires strict moisture control due to the thiourea group’s sensitivity to hydrolysis .
- Key variables : Solvent polarity (THF vs. DCM), temperature gradients, and stoichiometric ratios of reactants. For example, excess isothiocyanate improves yields to ~75% but increases purification complexity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended protocols :
- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C) and thiourea NH protons (δ ~9-10 ppm, broad singlet).
- IR spectroscopy : Identify carbamate C=O (~1680–1720 cm⁻¹) and thiourea C=S (~1250–1350 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~100) .
Q. What are the primary applications of this compound in organic synthesis?
- Role as a building block : The tert-butyl carbamate acts as a transient protecting group for amines, while the thiourea moiety facilitates metal coordination (e.g., Pd-catalyzed cross-couplings) or hydrogen-bond-directed crystallization .
- Case study : Used in synthesizing kinase inhibitors by leveraging the thiourea’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can contradictory crystallographic data on thiourea derivatives be resolved?
- Challenge : Discrepancies in bond lengths (C=S: 1.60–1.68 Å) and torsion angles arise from polymorphism or solvent inclusion.
- Resolution strategy :
Perform multiple crystallizations using varied solvents (e.g., EtOAc vs. hexane/THF).
Use SHELXL for refinement, applying restraints for disordered tert-butyl groups .
Validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries .
Q. What experimental design principles mitigate degradation during storage?
- Stability issues : The thiourea group is prone to oxidation and hydrolysis.
- Optimized storage :
- Store under inert gas (Ar/N₂) at –20°C in amber vials.
- Add stabilizers (e.g., 1% BHT) to prevent radical-mediated oxidation .
- Monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to track degradation products like tert-butylamine and carbonyl sulfide .
Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?
- Mechanistic insight : The bulky tert-butyl group slows SN2 reactions but enhances selectivity in SN1 pathways. For example, in Mitsunobu reactions, the carbamate’s steric profile directs regioselective O- vs. N-alkylation (4:1 selectivity observed with Ph₃P/DIAD) .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying steric environments (e.g., substituents on adjacent carbons) .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Common pitfalls : Competing side reactions (e.g., carbamate cleavage under acidic conditions).
- Solutions :
- Protecting group compatibility : Replace tert-butyl with Alloc (allyloxycarbonyl) groups for orthogonal deprotection .
- Flow chemistry : Continuous processing minimizes intermediate degradation (residence time <10 min, T = 25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
